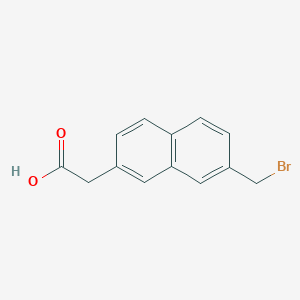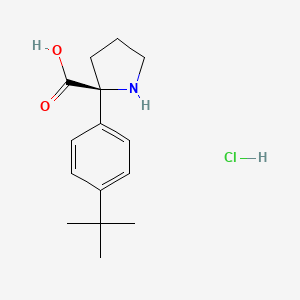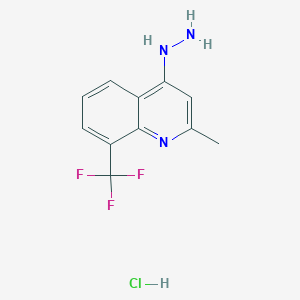
7-Quinazolinamine, 2-methyl-N-(2-methylpropyl)-4-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinazoline core with pyrrolidine in the presence of a suitable base such as potassium carbonate.
Alkylation: The isobutyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves optimizing the reaction conditions to achieve high yields and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, bases like potassium carbonate, solvents such as dimethylformamide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is being researched for its effectiveness against various bacterial and fungal strains.
Pharmacology: It is investigated for its potential as a therapeutic agent in treating inflammatory diseases and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in disease pathways, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways that regulate cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: shares structural similarities with other quinazoline derivatives such as:
Uniqueness
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties compared to other quinazoline derivatives.
Propiedades
Número CAS |
646450-80-8 |
|---|---|
Fórmula molecular |
C17H24N4 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylpropyl)-4-pyrrolidin-1-ylquinazolin-7-amine |
InChI |
InChI=1S/C17H24N4/c1-12(2)11-18-14-6-7-15-16(10-14)19-13(3)20-17(15)21-8-4-5-9-21/h6-7,10,12,18H,4-5,8-9,11H2,1-3H3 |
Clave InChI |
MVSFQACIHFWJGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)NCC(C)C)C(=N1)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11843984.png)



![4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline](/img/structure/B11844004.png)





![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)
